

Toxicity profile of 4'-bromo-3-morpholinomethyl benzophenone

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Compound of Interest

Compound Name:

4'-bromo-3-morpholinomethyl
benzophenone

Cat. No.:

B1293297

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A Comparative Toxicity Profile of Benzophenone Derivatives

Disclaimer: This guide provides a comparative overview of the toxicity of several benzophenone derivatives based on available scientific literature. It is intended for researchers, scientists, and drug development professionals. Notably, a comprehensive toxicity profile for **4'-bromo-3-morpholinomethyl benzophenone** is not readily available in the public domain. Therefore, this guide utilizes data from structurally related benzophenone compounds to provide a comparative context for potential toxicological assessment.

The following sections detail the toxicity of prominent benzophenone derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Comparative Toxicity Data

The toxicological profiles of benzophenone and its derivatives vary, with some exhibiting endocrine-disrupting properties, cytotoxicity, and phototoxicity. The following tables summarize key quantitative data from various studies to facilitate a comparison.

Table 1: In Vitro Cytotoxicity of Benzophenone Derivatives



Compound	Cell Line	Assay	Endpoint	Result	Reference
Benzophenon e-3 (BP-3)	Rat Thymocytes	Flow Cytometry	Cell Mortality	Significant increase at 300 µM after 3h	[1]
Benzophenon e-3 (BP-3)	TM3 Mouse Leydig Cells	MTT Assay	Cell Viability	Significantly lowered in a concentration -dependent manner	[2]
Benzophenon e-3 (BP-3)	NIH-3T3 Mouse Fibroblasts	MTT Assay	Cell Viability	No significant effect	[2]
Benzophenon e-2 (BP-2)	Medaka Larvae	Acute Mortality	LC50 (96h)	18.43 μΜ	[3]
Benzophenon e-3 (BP-3)	Medaka Larvae	Acute Mortality	LC50 (96h)	4.10 μΜ	[3]
Benzophenon e-8 (BP-8)	Medaka Larvae	Acute Mortality	LC50 (96h)	1.62 μΜ	[3]

Table 2: Endocrine Disrupting Activity of Benzophenone Derivatives



Compound	Assay	Activity	Potency	Reference
Benzophenone-1 (BP-1)	Yeast Two- Hybrid Assay	Anti-androgenic	EC50: 12.89 μM	[4]
2,4,4'- Trihydroxybenzo phenone	Reporter Gene Assay (MCF-7 cells)	Estrogenic	Highest activity among 17 derivatives tested	[5]
Benzophenone	Reporter Gene Assay (NIH3T3 cells)	Anti-androgenic	Significant inhibitory effect	[5]
Benzophenone-3 (BP-3)	In vivo (Rodents)	Endocrine Disruption	Altered estrous cycles, reduced sperm concentration	[6]
2,4- Dihydroxybenzop henone	Uterotrophic Assay (Rats)	Estrogenic	Positive response	[5]

Table 3: Genotoxicity and Phototoxicity of Benzophenone Derivatives

Compound	Assay	Organism/C ell Line	Effect	Concentrati on	Reference
Benzophenon e-3 (BP-3)	Comet Assay	Poecilia reticulata	DNA Damage	100 and 1000 ng/L	[7]
Benzophenon e	In vivo/In vitro assays	Various	Not mutagenic or genotoxic	Not specified	[8]
Ketoprofen	3T3 Neutral Red Uptake	3T3 Fibroblasts	Phototoxic	Not specified	[9]
Benzophenon e	3T3 Neutral Red Uptake	3T3 Fibroblasts	Phototoxic	Not specified	[9]



Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings.

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[10] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, remove the medium and add 28 μL of a 2 mg/mL
 MTT solution to each well.[12]
- Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.[10][12]
- Formazan Solubilization: Remove the MTT solution and add 130 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 500-600 nm using a microplate reader.[10][12]

Alkaline Comet Assay for Genotoxicity



The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[13]

Principle: This assay is based on the ability of damaged DNA (containing single-strand breaks, double-strand breaks, and alkali-labile sites) to migrate out of the nucleus under electrophoresis, forming a "comet" shape.[14] The intensity of the comet tail relative to the head reflects the extent of DNA damage.

Procedure:

- Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
- Slide Preparation: Mix the cell suspension with low melting point agarose and place it on a microscope slide pre-coated with normal melting point agarose.[15]
- Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.[13]
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[15]
- Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode.
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye, such as ethidium bromide.[15]
- Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.[15]

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This in vitro assay is used to identify the phototoxic potential of a substance.[16]

Principle: The assay compares the cytotoxicity of a chemical in the presence and absence of non-cytotoxic UV-A light. Cell viability is assessed by the uptake of the vital dye, Neutral Red. [17]



Procedure:

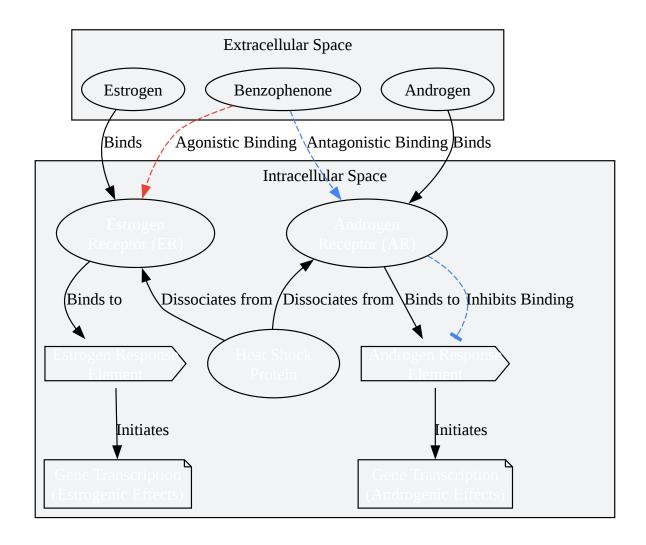
- Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates.
- Compound Incubation: Treat the cells with a range of concentrations of the test substance for a short period (e.g., 1 hour). Two plates are prepared for each substance.
- UV-A Exposure: Irradiate one of the plates with a non-cytotoxic dose of UV-A light. The other
 plate is kept in the dark.
- Incubation: Incubate both plates for 24 hours.
- Neutral Red Staining: Wash the cells and incubate them with a Neutral Red solution, which is taken up by viable cells into lysosomes.
- Dye Extraction and Quantification: Extract the dye from the cells and measure the absorbance to determine the concentration of the test substance that reduces cell viability by 50% (IC50) in both the irradiated and non-irradiated plates.
- Data Analysis: Compare the IC50 values from the irradiated and dark plates to determine the Photo-Irritation-Factor (PIF). A PIF above a certain threshold indicates phototoxic potential.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the toxicology of benzophenone derivatives.

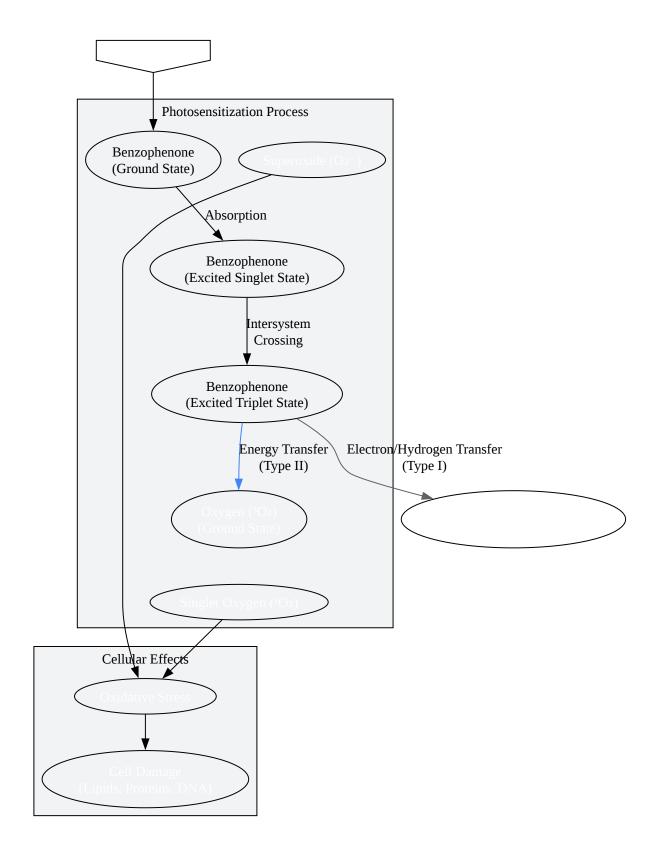
Signaling Pathways





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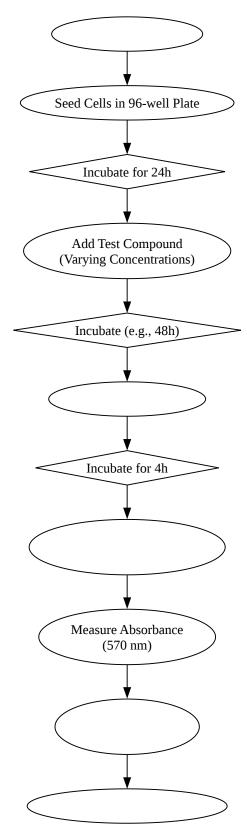




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Experimental Workflow



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